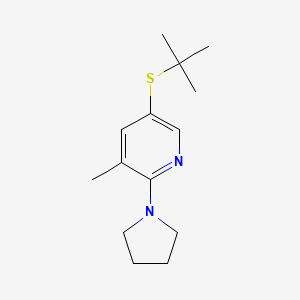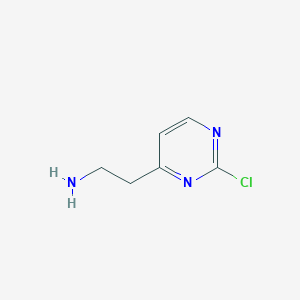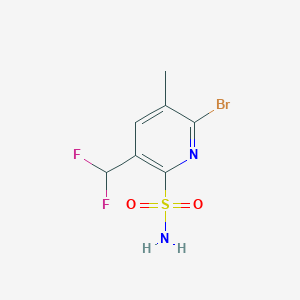
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a difluoromethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials
Bromination: The bromination of 3-(difluoromethyl)-5-methylpyridine can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide depends on its specific application. In the context of drug discovery, the compound may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of the difluoromethyl and sulfonamide groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group can improve its solubility and bioavailability. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H7BrF2N2O2S |
|---|---|
Molecular Weight |
301.11 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H7BrF2N2O2S/c1-3-2-4(6(9)10)7(12-5(3)8)15(11,13)14/h2,6H,1H3,(H2,11,13,14) |
InChI Key |
JDIXGBVUNGKICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)S(=O)(=O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


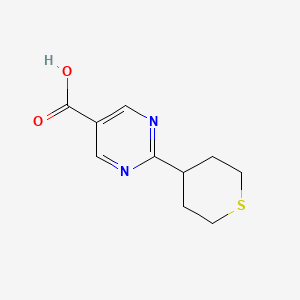

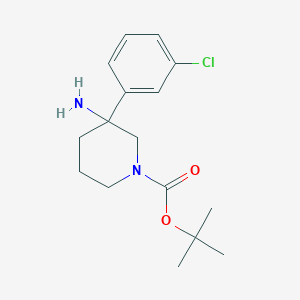

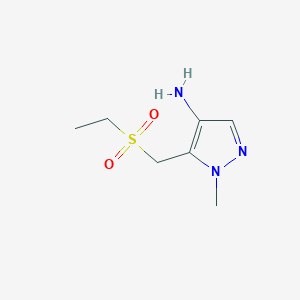





![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
